molecular formula C11H13N3O B7592104 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No. B7592104
M. Wt: 203.24 g/mol
InChI Key: BQQHKFGHVHHJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood. However, it is believed that this compound may act as a potential inhibitor of certain enzymes and proteins that are involved in various disease processes. This compound has been studied for its potential inhibitory effects on the enzymes aldose reductase and acetylcholinesterase, which are involved in the pathogenesis of diabetic complications and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in cells. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in various disease processes.

Advantages and Limitations for Lab Experiments

3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize using a multi-step process. Additionally, this compound has been shown to exhibit promising results in various in vitro and in vivo studies. However, one of the limitations of this compound is that it may exhibit low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole. One potential future direction is to further investigate the mechanism of action of this compound, particularly with regard to its potential inhibitory effects on enzymes and proteins involved in various disease processes. Another potential future direction is to investigate the potential use of this compound as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to investigate the potential advantages and limitations of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then reacted with pyrazole-1-carboxaldehyde to form this compound.

Scientific Research Applications

3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of organic chemistry, where it has been used as a building block for the synthesis of other chemical compounds.

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-5-11-9(4-1)10(13-15-11)8-14-7-3-6-12-14/h3,6-7H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQHKFGHVHHJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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